Research suggests that the two chlorine atoms present at the 2 and 3 positions of 2,3-dichloroquinoxaline are highly reactive towards nucleophilic reagents. The reactivity of these chlorine atoms can be influenced by the nature of the group at the 6th position of the quinoxaline ring [1]. This property might be of interest for scientists studying nucleophilic substitution reactions.
*Source: Full article: Chemistry of 2,3-Dichloroquinoxalines:
2,3-Dichloroquinoxaline is a heterocyclic organic compound belonging to the class of quinoxalines. It is a white to slightly yellow solid with a molecular formula of C8H4Cl2N2 and a molecular weight of 199.03 g/mol [].
The origin of 2,3-dichloroquinoxaline is primarily through synthetic methods in laboratories. Its significance in scientific research lies in its potential applications as a building block for the synthesis of more complex molecules with various functionalities []. Studies suggest its possible use in the development of new drugs and materials [].
The key feature of 2,3-dichloroquinoxaline's structure is the bicyclic ring system consisting of a six-membered benzene ring fused with a five-membered diazine ring containing two nitrogen atoms. Chlorine atoms are attached to the 2nd and 3rd positions of the benzene ring []. This structure allows for diverse functionalization through substitution reactions at various sites on the rings [].
There are several reported methods for the synthesis of 2,3-dichloroquinoxaline. One common approach involves the condensation of o-phenylenediamine with glyoxal followed by chlorination with phosphorus pentachloride.
C6H4(NH2)2 + C2H2O2 -> C8H6N2O2C8H6N2O2 + PCl5 -> C8H4Cl2N2 + POCl3 + HCl
The two chlorine atoms in 2,3-dichloroquinoxaline are reactive towards nucleophiles, allowing for substitution reactions to introduce various functional groups []. For example, it can react with ammonia (NH3) to form 2,3-diaminoquinoxaline [].
Acute Toxic;Irritant